molecular formula C11H14IN B12521832 1-(2-Iodophenyl)piperidine

1-(2-Iodophenyl)piperidine

Katalognummer: B12521832
Molekulargewicht: 287.14 g/mol
InChI-Schlüssel: VTVYGSPUHFBTRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN. It is a derivative of piperidine, a six-membered heterocyclic amine, where an iodine atom is attached to the phenyl ring at the ortho position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with piperidine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Iodophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Piperidinone derivatives.

    Reduction: Various substituted piperidines.

    Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodophenyl)piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Iodophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Iodophenyl)piperidine: Similar structure but with the iodine atom at the para position.

    Piperidine: The parent compound without the iodine substituent.

    Piperidinone: Oxidized form of piperidine derivatives

Uniqueness: 1-(2-Iodophenyl)piperidine is unique due to the presence of the iodine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and biological activities .

Eigenschaften

Molekularformel

C11H14IN

Molekulargewicht

287.14 g/mol

IUPAC-Name

1-(2-iodophenyl)piperidine

InChI

InChI=1S/C11H14IN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2

InChI-Schlüssel

VTVYGSPUHFBTRN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.